molecular formula C20H20O11 B12838792 3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one

3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one

Cat. No.: B12838792
M. Wt: 436.4 g/mol
InChI Key: PPDQWYOCNSWEMD-UHFFFAOYSA-N
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Description

3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one is a complex organic compound known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the chromanone core, followed by the introduction of hydroxyl groups and the tetrahydrofuran moiety. Common reagents include phenolic compounds, aldehydes, and catalysts such as Lewis acids. Reaction conditions may involve controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency. Additionally, purification methods like chromatography and crystallization are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of bases like pyridine or triethylamine.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound exhibits antioxidant properties due to its hydroxyl groups. It can scavenge free radicals, making it a potential candidate for studying oxidative stress and related diseases.

Medicine

In medicine, the compound’s antioxidant and anti-inflammatory properties are of interest. It may be explored for therapeutic applications in conditions like cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, nutraceuticals, and cosmetic products. Its chemical stability and bioactivity make it a versatile ingredient in various formulations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, modulating the activity of enzymes involved in oxidative stress and inflammation pathways. Additionally, the compound’s structure allows it to interact with cell membranes, influencing cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Epicatechin: Another flavonoid known for its cardiovascular benefits.

    Kaempferol: A flavonoid with anti-inflammatory and anticancer activities.

Uniqueness

Compared to these similar compounds, 3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one stands out due to its unique combination of a chromanone core and a tetrahydrofuran moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H20O11

Molecular Weight

436.4 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28H,6H2

InChI Key

PPDQWYOCNSWEMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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